3-Chlor-D-Tyrosin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

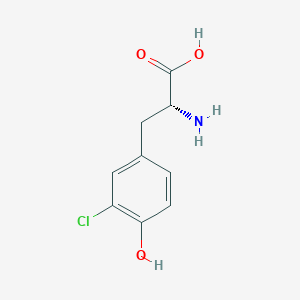

3-Chloro-D-tyrosine is a derivative of D-tyrosine . It is a white to off-white powder . The IUPAC name for 3-Chloro-D-tyrosine is (2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid .

Molecular Structure Analysis

The molecular weight of 3-Chloro-D-tyrosine is 215.64 . The InChI code is 1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 .Chemical Reactions Analysis

3-chloro-L-Tyrosine is formed from a reaction between the myeloperoxidase (MPO) product hypochlorous acid and L-tyrosine . This suggests that 3-Chloro-D-tyrosine might be formed through a similar reaction.Physical And Chemical Properties Analysis

3-Chloro-D-tyrosine is a white to off-white powder . It has a melting point of 228-252°C . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

- Methodik: Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) ermöglicht die simultane Quantifizierung von 3-Chlor-D-Tyrosin neben verwandten Verbindungen wie 3-Nitro-l-Tyrosin (3-NT) und 3-Brom-l-Tyrosin (3-BT) im Plasma .

Biomarker-Entdeckung und Krankheitsdiagnose

Arzneimittelentwicklung und Enzyminhibition

Zusammenfassend lässt sich sagen, dass die vielfältigen Anwendungen von this compound die Biomarker-Entdeckung, die Forschung zum oxidativen Stress, die Optimierung von chirurgischen Eingriffen, neurologische Untersuchungen, die Umweltüberwachung und die Arzneimittelentwicklung umfassen. Seine einzigartigen Eigenschaften faszinieren Wissenschaftler aus verschiedenen Disziplinen weiterhin. 🌟

Safety and Hazards

Wirkmechanismus

Target of Action

3-Chloro-D-tyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in various biological processes . Tyrosine is a precursor to several neurotransmitters and hormones, including catecholamines and thyroid hormones . Therefore, it’s plausible that 3-Chloro-D-tyrosine may interact with the same or similar targets as tyrosine.

Mode of Action

It’s known that tyrosine and its derivatives can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . These modifications can alter the function, localization, turnover, and protein-protein interactions of the target proteins

Biochemical Pathways

Tyrosine is involved in numerous biochemical pathways, including the synthesis of neurotransmitters, catecholamines, thyroid hormones, and melanin . It’s also a key component in the shikimate pathway, which gives rise to other aromatic amino acids . Given that 3-Chloro-D-tyrosine is a derivative of tyrosine, it’s likely that it may affect similar biochemical pathways.

Pharmacokinetics

It’s known that tyrosine and its derivatives are generally well-absorbed and distributed throughout the body . They are metabolized by various enzymes and excreted primarily in the urine . The specific ADME properties of 3-Chloro-D-tyrosine, including its bioavailability, are yet to be determined.

Result of Action

Tyrosine and its derivatives are known to play crucial roles in various biological processes, including protein synthesis, signal transduction, and hormone production

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Factors such as temperature, pH, and the presence of other substances can affect the absorption, distribution, metabolism, and excretion of compounds . .

Biochemische Analyse

Biochemical Properties

3-Chloro-D-tyrosine can participate in a variety of biochemical reactions. It is formed from a reaction between the myeloperoxidase (MPO) product hypochlorous acid and L-tyrosine . It has been used as a biomarker of oxidative damage induced by MPO . It also exhibits stronger antioxidant properties in Hb-induced oxidative stress .

Cellular Effects

It is known that the presence of 3-Chloro-D-tyrosine in proteins can indicate the presence of oxidative stress, which can have various effects on cellular processes .

Molecular Mechanism

It is known that it is formed through the action of the enzyme myeloperoxidase (MPO), which catalyzes the formation of hypochlorous acid from hydrogen peroxide and chloride ions . Hypochlorous acid can then react with tyrosine residues in proteins to form 3-Chloro-D-tyrosine .

Metabolic Pathways

3-Chloro-D-tyrosine is involved in the metabolic pathway of tyrosine. It is formed from a reaction between the myeloperoxidase (MPO) product hypochlorous acid and L-tyrosine .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBBAGYTKWBCD-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxaspiro[4.5]decan-3-ylmethanamine;hydrochloride](/img/structure/B2365235.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2365236.png)

![3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2365239.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)piperidine-3-carboxamide](/img/structure/B2365244.png)

![5-methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2365245.png)

![1,6,7,8-tetramethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2365250.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2365253.png)

![N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-6-carboxylic acid](/img/structure/B2365257.png)